2,5-dichloro-1-methyl-1H-imidazole
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,5-dichloro-1-methylimidazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4Cl2N2/c1-8-3(5)2-7-4(8)6/h2H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMUXUYKRWAIXSX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CN=C1Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.99 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1430740-04-7 | |
| Record name | 2,5-dichloro-1-methyl-1H-imidazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Strategic Route Optimization for 2,5 Dichloro 1 Methyl 1h Imidazole
Established Synthetic Pathways to 2,5-Dichloro-1-methyl-1H-imidazole
Established routes typically involve the sequential formation of the imidazole (B134444) ring, followed by halogenation and N-methylation, or a variation in the order of these steps. The choice of pathway often depends on the availability of starting materials and the desired control over the substitution pattern.
The foundational step in many syntheses is the construction of the imidazole heterocycle. A classic and versatile method is the Debus–Radziszewski imidazole synthesis, a multi-component reaction that forms the imidazole ring from a 1,2-dicarbonyl compound, an aldehyde, and ammonia (B1221849) or a primary amine. wikipedia.org In a hypothetical synthesis tailored for the target molecule, a precursor like glyoxal (B1671930) could react with formaldehyde (B43269) and methylamine (B109427) to form the 1-methylimidazole (B24206) core, which would then undergo subsequent halogenation.
The general reaction can be viewed as occurring in two main stages:
Condensation of the dicarbonyl with two equivalents of an amine to form a diimine.
Condensation of the diimine with an aldehyde to yield the imidazole.
A modification of this method, which is particularly relevant for N-substituted imidazoles, replaces ammonia with a primary amine, affording the N-substituted products in good yields. wikipedia.org
Table 1: Examples of Imidazole Ring Synthesis Reactions
| Reaction Name | Reactants | Product Type | Key Features |
|---|---|---|---|
| Debus–Radziszewski Synthesis | 1,2-dicarbonyl, aldehyde, ammonia/primary amine | Substituted Imidazoles | A foundational multi-component reaction for imidazole synthesis. wikipedia.org |
| Van Leusen Imidazole Synthesis | Aldehyde, amine, Tosylmethyl isocyanide (TosMIC) | 1,4- or 1,5-disubstituted imidazoles | A versatile three-component reaction allowing for regioselective synthesis. nih.gov |
Once the imidazole ring is formed, halogenation is required to introduce the two chloro-substituents. Direct chlorination of a pre-formed 1-methylimidazole scaffold is a common strategy. The reactivity of the imidazole ring positions (C2, C4, and C5) towards electrophilic substitution must be carefully managed to achieve the desired 2,5-dichloro substitution pattern.
A patented method for the halogenation of imidazoles involves the use of an alkali metal hypohalite (e.g., sodium hypochlorite) or an alkaline earth metal hypohalite in the presence of a quaternary ammonium (B1175870) salt, which acts as a phase-transfer catalyst. google.com This approach can be applied to various imidazole derivatives. google.com Thermodynamic studies suggest that halogenation of the imidazole ring is a favorable process. iaea.orgarxiv.org
Another approach involves the nucleophilic halogenation of imidazole N-oxides. researchgate.net This method can provide access to 2-haloimidazoles through a process involving O-acylation followed by substitution. researchgate.net
Table 2: Conditions for Halogenation of Imidazoles
| Reagent System | Substrate | Product | Reference |
|---|---|---|---|
| Alkali metal hypohalite, Quaternary ammonium salt catalyst | Imidazole derivative | Halogenated imidazole | google.com |
The final step in a sequential synthesis would be the introduction of the methyl group at the N1 position. If starting from 2,5-dichloro-1H-imidazole sigmaaldrich.com, direct N-methylation is a straightforward approach. Industrially, 1-methylimidazole is prepared via the acid-catalyzed methylation of imidazole using methanol. wikipedia.orgchemicalbook.com
On a laboratory scale, methylation can be achieved by first deprotonating the imidazole with a suitable base (e.g., sodium hydride) to form the imidazolide (B1226674) anion, which then acts as a nucleophile, reacting with a methylating agent like methyl iodide. wikipedia.orgchemicalbook.com Alternatively, direct methylation of imidazole derivatives can be accomplished using powerful methylating agents that yield imidazolium (B1220033) salts. rsc.org
Table 3: Common N-Methylation Reagents for Imidazoles
| Reagent | Conditions | Product Type | Key Features |
|---|---|---|---|
| Methanol | Acid catalyst | 1-Methylimidazole | Industrial scale synthesis. wikipedia.orgchemicalbook.com |
| Methyl Iodide | Base (e.g., NaH) | 1-Methylimidazole | Common laboratory-scale synthesis. wikipedia.orgchemicalbook.com |
Advanced and Regioselective Synthesis Approaches
To overcome the potential for low yields and poor regioselectivity in stepwise syntheses, more advanced methods are employed. These often involve metal catalysis or sophisticated multi-component reactions designed for precise control over the final substitution pattern.
Transition metal catalysis is a powerful tool for constructing and functionalizing heterocyclic rings. nih.govrsc.org For the synthesis of chloro-substituted imidazoles, nickel catalysis is particularly relevant. The synthesis of a related compound, 2,4-dichloro-1-methyl-1H-imidazole-5-carbaldehyde, utilizes a nickel-catalyzed addition to a nitrile followed by cyclization. A similar strategy could foreseeably be adapted for the synthesis of this compound.
Other metals such as copper, rhodium, and iron have also been extensively used in imidazole synthesis, promoting various cyclization and cross-coupling reactions. nih.govrsc.orgorganic-chemistry.org For instance, a Schiff's base complex nickel catalyst (Ni-C) has been shown to be highly efficient for the one-pot synthesis of 2,4,5-trisubstituted imidazoles. organic-chemistry.org
Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single pot to form a product that incorporates portions of all starting materials. bohrium.com This approach is atom-economical and can significantly streamline synthetic routes.
Several MCRs have been developed for the synthesis of highly substituted imidazoles. researchgate.netacs.orgrsc.org A regioselective MCR could potentially construct the this compound scaffold in a single, convergent step from appropriately chosen precursors. For example, a reaction between an N-monosubstituted amidine and a halo-substituted propenal derivative can yield 1,2,5-trisubstituted imidazoles with high regioselectivity. nih.gov Designing an MCR for the target molecule would involve selecting precursors that already contain the necessary chloro and methyl functionalities, which would then assemble into the final imidazole ring.
Green Chemistry Principles in this compound Synthesis
The application of green chemistry principles is crucial for the sustainable synthesis of specialty chemicals like this compound. While a specific "green" synthesis for this compound is not detailed, general principles applicable to imidazole synthesis can be extrapolated. researchgate.netnih.gov
Key areas for implementing green chemistry in the synthesis of this compound would include:
Use of Greener Solvents: Traditional organic syntheses often employ hazardous solvents. A greener approach would involve using water, which is non-toxic and environmentally benign, or employing solvent-free reaction conditions. nih.govasianpubs.org The use of recyclable catalysts like polyethylene (B3416737) glycol-based catalysts (PEG-SOCl) in aqueous media has been shown to be effective for synthesizing other imidazole derivatives and could be adapted. ijpsr.com
Catalyst Selection: Employing non-toxic, biodegradable, and readily available catalysts is a cornerstone of green chemistry. researchgate.net For instance, the use of natural biocatalysts like lemon juice, which contains citric acid, has been successfully used for the one-pot synthesis of 2,4,5-triaryl-1H-imidazole derivatives. researchgate.net Dicationic ionic liquids have also been explored as efficient and reusable catalysts for imidazole synthesis, offering an appealing alternative to traditional metal catalysts. tandfonline.com
Atom Economy and Waste Reduction: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product, thus minimizing waste. One-pot synthesis, where multiple reaction steps are carried out in the same flask, can significantly improve efficiency and reduce waste. asianpubs.org
Energy Efficiency: Utilizing energy-efficient methods, such as microwave irradiation, can significantly shorten reaction times and reduce energy consumption compared to conventional heating methods. ijpsr.com
By focusing on these principles, the synthesis of this compound and its analogues can be made more environmentally friendly and sustainable.
Synthesis of Key Precursors and Analogues for Research
The synthesis of this compound logically proceeds from the key precursor, 1-methyl-1H-imidazole, followed by a controlled chlorination step. The synthesis of related analogues often involves modifying these precursors or employing alternative cyclization strategies.
Synthesis of 1-Methyl-1H-imidazole
1-Methyl-1H-imidazole is a fundamental precursor, and its synthesis is well-established through several industrial and laboratory-scale methods.
One common industrial method involves the acid-catalyzed methylation of imidazole with methanol. wikipedia.org Another approach is the Radziszewski reaction, which utilizes glyoxal, formaldehyde, and a mixture of ammonia and methylamine. wikipedia.orgchemicalbook.com
On a laboratory scale, 1-methyl-1H-imidazole can be synthesized by the direct methylation of imidazole. This typically involves deprotonating imidazole with a base like sodium hydroxide (B78521) or sodium methoxide (B1231860) to form the sodium salt, which is then reacted with a methylating agent such as methyl iodide. wikipedia.orgchemicalbook.com
Table 1: Selected Laboratory Syntheses of 1-Methyl-1H-imidazole
| Reactants | Reagents & Conditions | Yield | Reference |
| Imidazole, Methyl Iodide | 1. NaOH2. Reaction in suitable solvent | Not specified | wikipedia.orgchemicalbook.com |
| Imidazole, Methanol | Acid catalyst | Not specified | wikipedia.org |
| Glyoxal, Formaldehyde, Methylamine, Ammonia | Radziszewski reaction | Not specified | wikipedia.orgchemicalbook.com |
Plausible Synthesis of this compound
Direct chlorination of 1-methyl-1H-imidazole would be the most straightforward route to this compound. The imidazole ring is susceptible to electrophilic substitution, and chlorination can be achieved with various chlorinating agents. However, controlling the regioselectivity to obtain the 2,5-dichloro isomer is a significant challenge.
The chlorination of the parent imidazole has been studied and is known to produce a mixture of chlorinated products, including 4,5-dichloroimidazole (B103490). chemsociety.org.ng It has been proposed that the chlorination of imidazole proceeds through the formation of an N-chloro intermediate, followed by rearrangement. csic.es
A plausible, though hypothetical, route for the synthesis of this compound would involve the careful, stepwise chlorination of 1-methyl-1H-imidazole. This might involve:
Reaction of 1-methyl-1H-imidazole with a chlorinating agent like N-chlorosuccinimide (NCS) or sulfuryl chloride under controlled conditions to favor monochlorination.
Separation of the resulting isomers to isolate the desired 2-chloro-1-methyl-1H-imidazole or 5-chloro-1-methyl-1H-imidazole.
A second chlorination step on the isolated monochlorinated intermediate to introduce the second chlorine atom.
Achieving the desired 2,5-substitution pattern would likely require optimization of the reaction conditions, including the choice of chlorinating agent, solvent, and temperature, to direct the electrophilic attack to the desired positions.
Synthesis of Analogues for Research
The synthesis of various analogues of chlorinated and methylated imidazoles is essential for structure-activity relationship studies in various research fields.
2-Acyl-1-methyl-1H-imidazoles: These analogues can be prepared in good yields by treating a 1-acylpyrrolidine with 2-lithio-1-methyl-1H-imidazole at low temperatures (-78°C). clockss.org The resulting 2-acyl-1-methyl-1H-imidazoles are stable compounds. clockss.org
N-Substituted Imidazoles: A variety of N-substituted imidazoles can be synthesized. For example, 1-isobutyl-2-methylimidazole is synthesized by the substitution reaction of 2-methylimidazole (B133640) and isobutyl chloride in a solvent with an acid-binding agent. google.com Similarly, 1-(2-methoxyethyl)-2-methyl-1H-imidazole can be prepared by reacting 2-methylimidazole with chloroethyl methyl ether.
Functionalized 1H-Imidazoles from Triazoles: An alternative strategy for creating substituted imidazoles involves the denitrogenative transformation of 5-amino-1,2,3-triazole derivatives. nih.gov This method allows for the synthesis of various 2-(alkoxy(hetaryl)methyl)-1H-imidazole derivatives in good to excellent yields. nih.gov
Table 2: Synthesis of Selected Imidazole Analogues
Reactivity and Transformation Pathways of 2,5 Dichloro 1 Methyl 1h Imidazole
Nucleophilic Substitution Reactions on the Imidazole (B134444) Ring
The electron-deficient nature of the imidazole ring, exacerbated by the presence of two chlorine atoms, makes 2,5-dichloro-1-methyl-1H-imidazole susceptible to nucleophilic attack. These reactions can occur at the chloro-substituted carbon atoms or other positions on the ring.
Substitution of Chloro-Substituents
The chlorine atoms at the C2 and C5 positions of the imidazole ring are potential leaving groups in nucleophilic aromatic substitution reactions. The reactivity of each position can be influenced by the electronic environment and the nature of the attacking nucleophile. For instance, in related haloimidazole systems, the substitution of a halogen at the 2-position is a common transformation.
While specific studies on this compound are not extensively documented in publicly available literature, the synthesis of amino-substituted imidazoles from their chloro-precursors is a known transformation. For example, the synthesis of methyl 5-amino-2-chloro-1H-benzo[d]imidazole-7-carboxylate is achieved through the reduction of a nitro group to an amine, highlighting the stability of the chloro-substituent under certain reductive conditions while also indicating that amino groups can be present on a chloro-imidazole ring. The direct substitution of a chloro group with an amine has also been demonstrated in the synthesis of various benzimidazole (B57391) derivatives, where a chloro-nitroacetanilide is reacted with N-substituted piperazines. nih.govacs.org These examples suggest that nucleophilic substitution of the chloro groups in this compound with various nucleophiles like amines and alkoxides is a feasible pathway for further functionalization.
| Reactant | Nucleophile | Product | Reaction Type |
| 5-chloro-2-nitroacetanilide | N-substituted piperazines | 2-nitroacetanilide derivatives | Nucleophilic Aromatic Substitution |
| Methyl 2-chloro-6-nitro-1H-benzimidazole-4-carboxylate | H₂ (with Pt/Cu catalyst) | Methyl 5-amino-2-chloro-1H-benzo[d]imidazole-7-carboxylate | Reduction of nitro group |
Reactivity at Ring Carbon and Nitrogen Atoms
Beyond the substitution of the chloro groups, the imidazole ring itself can exhibit reactivity at its carbon and nitrogen atoms. The C4 position, being the only unsubstituted carbon, is a primary site for electrophilic attack, but can also be involved in reactions with strong nucleophiles or organometallic reagents under specific conditions.
The nitrogen atoms of the imidazole ring possess lone pairs of electrons and can act as nucleophiles or be alkylated. However, in this compound, one nitrogen is already methylated. The other nitrogen's nucleophilicity is significantly reduced by the electron-withdrawing effects of the two chlorine atoms. Palladium-catalyzed N-arylation reactions have been shown to be effective for unsymmetrical imidazoles, though the inhibitory effect of the imidazole on the catalyst requires careful optimization of reaction conditions. nih.gov
Reactions involving organometallic reagents can lead to the functionalization of the imidazole ring at carbon positions. For instance, lithiation of the imidazole ring followed by quenching with an electrophile is a common strategy. In related systems, 1-methyl-2-(tributylstannyl)-1H-imidazole is synthesized by deprotonation of 1-methylimidazole (B24206) with a strong base followed by reaction with tributyltin chloride, indicating the feasibility of introducing organometallic moieties that can then participate in cross-coupling reactions.
Electrophilic Aromatic Substitution on this compound
Electrophilic aromatic substitution on the imidazole ring is generally less facile than on benzene (B151609) due to the presence of the nitrogen atoms. However, the electron-donating character of the N-methyl group can partially offset the deactivating effect of the two chloro substituents. The only available position for electrophilic attack on this compound is the C4 carbon.
A key example of this reactivity is the nitration of a similar substrate. A Chinese patent describes the nitration of 5-chloro-1-methylimidazole (B19843) with a mixture of nitric and sulfuric acids to yield 5-chloro-1-methyl-4-nitroimidazole. google.com This demonstrates that electrophilic substitution at the C4 position is indeed possible, even with a deactivating chloro group present. The reaction conditions typically involve strong acids and controlled temperatures. google.com
| Reactant | Reagents | Product | Reaction Type | Yield |
| 5-chloro-1-methylimidazole nitric acid salt | H₂SO₄ | 5-chloro-1-methyl-4-nitroimidazole | Electrophilic Nitration | 93.2% |
Another important electrophilic substitution reaction is the Vilsmeier-Haack reaction, which introduces a formyl group onto an activated aromatic ring. wikipedia.orgchemistrysteps.com This reaction typically uses a substituted formamide (B127407) and phosphorus oxychloride to generate the Vilsmeier reagent, a chloroiminium ion. wikipedia.orgchemistrysteps.comyoutube.com While not specifically documented for this compound, electron-rich aromatic and heterocyclic compounds are known to undergo this reaction. jk-sci.comclockss.org Given the successful nitration, it is plausible that formylation at the C4 position could be achieved under appropriate conditions.
Oxidation and Reduction Chemistry
The oxidation and reduction of this compound can lead to the introduction of new functional groups or the modification of existing ones. The imidazole ring itself is generally stable to oxidation, but substituents can be altered.
Information directly pertaining to the oxidation of this compound is scarce. However, studies on related imidazole compounds provide insights into potential transformations. For instance, the oxidation of 1-methyl-1H-imidazole-2-thiol with chlorine dioxide can yield 1-methylimidazole-2-sulfonic acid, demonstrating that the imidazole core can withstand oxidative conditions while a substituent is transformed. unideb.hu
The reduction of derivatives of this compound is more documented, particularly the reduction of a nitro group at the C4 position. Following the successful nitration to form 4-nitro-2,5-dichloro-1-methyl-1H-imidazole, this nitro group can be reduced to an amino group. This transformation is commonly achieved using reducing agents such as hydrogen gas with a metal catalyst (e.g., platinum on carbon) or other reagents like tin(II) chloride. For example, the reduction of methyl 2-chloro-6-nitro-1H-benzimidazole-4-carboxylate to its corresponding amino derivative is accomplished with hydrogen and a platinum/copper catalyst. This suggests a viable pathway to synthesize 4-amino-2,5-dichloro-1-methyl-1H-imidazole, a potentially useful building block.
Derivatization and Functionalization Strategies
The chloro-substituents on this compound serve as valuable handles for a variety of derivatization and functionalization reactions, enabling the construction of more complex molecular architectures.
Formation of Complex Imidazole Systems
A key strategy for elaborating the this compound scaffold is through transition metal-catalyzed cross-coupling reactions. The chloro-substituents are suitable for reactions such as the Suzuki-Miyaura coupling, which forms carbon-carbon bonds. libretexts.orgclockss.orgresearchgate.net In these reactions, the chloro-imidazole is coupled with an organoboron compound in the presence of a palladium catalyst and a base. This allows for the introduction of aryl, heteroaryl, or alkyl groups at the C2 and/or C5 positions. The differential reactivity of the two chloro-positions could potentially allow for selective and sequential couplings.
Palladium-catalyzed amidation is another powerful tool for forming complex imidazole systems. This reaction can be used to construct fused heterocyclic systems, such as imidazo[4,5-b]pyridines, from 2-chloro-3-amino-heterocycles. nih.govorganic-chemistry.org By analogy, if one of the chloro-substituents on this compound is first converted to an amino group, subsequent intramolecular or intermolecular reactions could lead to the formation of fused imidazole structures. For example, a palladium-catalyzed intramolecular N-arylation of an (o-bromophenyl)amidine can produce a benzimidazole. researchgate.net
The synthesis of imidazo[4,5-b]pyridines and imidazo[4,5-b]pyrazines has been achieved through the palladium-catalyzed coupling of 2-chloro-3-aminopyridines and pyrazines with primary amides. organic-chemistry.org This highlights the utility of chloro-heterocycles in building complex, biologically relevant scaffolds. mdpi.comnih.govmdpi.com
| Reactant 1 | Reactant 2 | Catalyst/Reagents | Product Type | Reaction Type |
| Halo-imidazole | Arylboronic acid | Pd catalyst, base | Aryl-substituted imidazole | Suzuki-Miyaura Coupling |
| 2-Chloro-3-amino-pyridine | Primary amide | Pd catalyst, ligand, base | Imidazo[4,5-b]pyridine | Palladium-catalyzed amidation |
| 2-Vinyl imidazole | Aryl halide | Pd catalyst | Imidazole-fused polyheterocycle | Heck and oxidative amination |
Transformations Leading to Novel Heterocycles
Palladium-catalyzed cross-coupling reactions are a primary tool for such transformations. researchgate.net A hypothetical reaction pathway could involve a sequential or one-pot double Suzuki coupling to introduce two new aryl or heteroaryl groups at the 2- and 5-positions, leading to highly substituted imidazole-based heterocycles. researchgate.net Similarly, intramolecular cyclization following a cross-coupling reaction could be a viable strategy to construct fused heterocyclic systems.
While these transformations are well-precedented for a wide range of halo-heterocycles, the specific conditions and outcomes for this compound would require dedicated experimental investigation. The following table outlines the potential for this compound in well-known cross-coupling reactions that could lead to novel heterocycles, based on the general reactivity of halo-imidazoles.
| Reaction Type | Potential Reactant | Potential Product Type | Catalyst System (General) |
| Suzuki-Miyaura Coupling | Aryl/Heteroaryl Boronic Acid | 2,5-Di(hetero)aryl-1-methyl-1H-imidazole | Palladium catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) |
| Sonogashira Coupling | Terminal Alkyne | 2,5-Di(alkynyl)-1-methyl-1H-imidazole | Palladium catalyst (e.g., PdCl₂(PPh₃)₂), Copper(I) salt (e.g., CuI), Base (e.g., Et₃N) |
| Buchwald-Hartwig Amination | Primary/Secondary Amine | 2,5-Diamino-1-methyl-1H-imidazole | Palladium catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., XPhos), Base (e.g., NaOtBu) |
This table is illustrative and based on general principles of cross-coupling reactions, as specific data for this compound is not available.
Chelation and Coordination Chemistry of this compound
Detailed studies on the chelation and coordination chemistry specifically involving this compound as a ligand are not extensively reported in the scientific literature. The coordination chemistry of the broader imidazole family, however, is vast and well-documented. wikipedia.org Imidazoles, and their derivatives, are known to coordinate to a wide variety of metal ions through the lone pair of electrons on the sp²-hybridized nitrogen atom (N-3). wikipedia.org
The presence of a methyl group at the N-1 position in this compound prevents its deprotonation to form an imidazolate anion, thus it can only act as a neutral ligand. wikipedia.org The electronic and steric properties of the chloro-substituents at the 2- and 5-positions would be expected to influence its coordination behavior. The electron-withdrawing nature of the chlorine atoms would decrease the basicity of the N-3 nitrogen, potentially leading to weaker metal-ligand bonds compared to unsubstituted 1-methylimidazole.
While no specific complexes with this compound are described, it is plausible that it could form coordination compounds with various transition metals. The general formula for such simple complexes would likely be of the type [M(L)n]Xm, where M is a metal ion, L is this compound, and X is a counter-ion.
The potential for this compound to act as a chelating ligand is limited, as it is a monodentate ligand through the N-3 nitrogen. For chelation to occur, the ligand would need to be functionalized with additional donor groups.
The table below summarizes the expected coordination properties based on the general behavior of imidazole ligands.
| Property | Expected Behavior for this compound | Rationale based on General Imidazole Chemistry |
| Coordination Site | N-3 Nitrogen | The lone pair on the sp² nitrogen is the primary site of coordination for neutral imidazole ligands. wikipedia.org |
| Ligand Type | Monodentate, Neutral | The N-1 position is blocked by a methyl group, and there are no other donor atoms for chelation. |
| Donor Strength | Weaker than 1-methylimidazole | The two electron-withdrawing chloro groups reduce the electron density on the N-3 nitrogen, decreasing its basicity and donor ability. |
| Potential Metal Ions | Transition metals (e.g., Cu(II), Zn(II), Co(II), Ni(II)) | Imidazole and its derivatives form stable complexes with a wide range of transition metal ions. wikipedia.org |
This table is based on general principles of coordination chemistry, as specific experimental data for this compound is not available.
Mechanistic Investigations and Kinetic Studies of Reactions Involving 2,5 Dichloro 1 Methyl 1h Imidazole
Elucidation of Reaction Mechanisms in Synthetic Pathways
The reaction mechanisms for the synthesis and transformation of imidazole (B134444) derivatives are diverse, often dictated by the nature of the reactants and reaction conditions. For substituted imidazoles, common mechanistic pathways include nucleophilic and electrophilic substitutions, as well as metal-catalyzed cross-coupling reactions.
The formation of the 1H-imidazole ring itself can proceed through various established routes, such as the Radziszewski reaction, which involves the condensation of a dicarbonyl compound, an aldehyde, and ammonia (B1221849). researchgate.net While the specific synthesis of 2,5-dichloro-1-methyl-1H-imidazole is not detailed in the provided information, its derivatization would likely follow well-understood mechanistic principles. For instance, nucleophilic aromatic substitution (SNAr) is a probable pathway for the displacement of the chloro substituents, given the electron-deficient nature of the doubly chlorinated imidazole ring. The reaction would proceed through a Meisenheimer complex, a resonance-stabilized intermediate, whose stability is enhanced by the electron-withdrawing nitro groups in related systems.
Kinetic Analysis of Key Transformations
Kinetic studies are essential for quantifying the rates of chemical reactions and understanding the factors that influence them. For reactions involving this compound, a kinetic analysis would provide valuable data on reaction orders, rate constants, and activation parameters.
Hypothetical Kinetic Data for a Reaction of this compound
| Parameter | Hypothetical Value | Description |
| Reaction Order | ||
| wrt this compound | 1 | The rate is directly proportional to the concentration of the imidazole. |
| wrt Nucleophile | 1 | The rate is directly proportional to the concentration of the nucleophile. |
| Overall Order | 2 | The overall rate is proportional to the product of the concentrations of both reactants. |
| Rate Constant (k) | Varies | Dependent on temperature, solvent, and the specific nucleophile used. |
| Activation Energy (Ea) | > 0 | The minimum energy required for the reaction to occur. |
Role of Catalysis in Reactivity Modulation
Catalysis plays a pivotal role in modulating the reactivity of imidazole-containing compounds, enabling reactions that might otherwise be slow or unselective. Both metal-based and organic catalysts have been employed in the synthesis and functionalization of imidazoles.
Transition-metal catalysis is particularly important for cross-coupling reactions, which allow for the formation of carbon-carbon and carbon-heteroatom bonds. For instance, copper-catalyzed reactions are widely used in the synthesis of N-fused imidazoles. researchgate.net In such reactions, the imidazole can act as a ligand to the metal center, influencing the catalytic cycle. The choice of catalyst and ligands can control the regioselectivity of these transformations.
General base catalysis is another important concept in imidazole chemistry. The imidazole ring itself can act as a base or a nucleophile. In the hydrolysis of esters, imidazole has been shown to act as a catalyst. For this compound, the basicity of the non-methylated nitrogen is reduced by the electron-withdrawing chlorine atoms. However, it could still participate in catalytic cycles, for example, by activating other substrates. The use of an external catalyst can also modulate the reactivity of the C-Cl bonds, potentially enabling selective transformations at one position over the other.
Understanding Intermediate Species and Transition States
The identification and characterization of intermediate species and transition states are crucial for a deep understanding of a reaction mechanism. In reactions involving substituted imidazoles, a variety of transient species can be formed.
As mentioned, in SNAr reactions, the key intermediate is the Meisenheimer complex. Spectroscopic techniques, such as low-temperature NMR, can sometimes be used to directly observe these intermediates. In other reactions, such as those involving radical mechanisms, electron paramagnetic resonance (EPR) spectroscopy might be employed to detect radical intermediates. researchgate.net
Computational chemistry provides a powerful tool for studying species that are too short-lived to be observed experimentally. Density functional theory (DFT) calculations can be used to model the geometries and energies of reactants, intermediates, transition states, and products. This allows for the determination of activation barriers and reaction pathways, providing a detailed picture of the reaction at the molecular level. For this compound, computational studies could predict the relative stabilities of different isomeric Meisenheimer complexes, thus explaining the regioselectivity of nucleophilic substitution.
Mechanistic Insights from Structure-Reactivity Relationships
The relationship between the structure of a molecule and its reactivity is a cornerstone of organic chemistry. For this compound, the substituents on the imidazole ring have a profound impact on its chemical behavior.
The two chlorine atoms are strong electron-withdrawing groups. This has several consequences:
Increased Electrophilicity: The electron-deficient nature of the imidazole ring makes it more susceptible to nucleophilic attack. The C-Cl bonds are activated towards SNAr reactions.
Decreased Basicity: The electron density on the non-methylated nitrogen is reduced, making it a weaker base and a poorer nucleophile compared to unsubstituted 1-methylimidazole (B24206).
Acidity of Ring Protons: While this specific molecule has no ring protons, in related dichloroimidazoles, the remaining C-H bond would be more acidic.
The methyl group at the N1 position has a modest electron-donating effect through hyperconjugation and also provides steric hindrance around that nitrogen atom. This N-methylation prevents deprotonation at this position and directs substitution reactions to other parts of the molecule.
By comparing the reactivity of this compound with other substituted imidazoles, clear structure-reactivity trends can be established. For example, the rate of nucleophilic substitution would be expected to be significantly faster than in a corresponding monochloro- or non-chlorinated 1-methylimidazole. These relationships are not only of academic interest but are also critical for the rational design of new synthetic methodologies and functional molecules based on the imidazole scaffold.
Computational and Theoretical Studies on 2,5 Dichloro 1 Methyl 1h Imidazole
Quantum Chemical Calculations (DFT, ab initio)
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) and ab initio methods, are powerful tools for investigating the fundamental properties of molecules like 2,5-dichloro-1-methyl-1H-imidazole. These methods allow for the detailed analysis of its electronic landscape and the prediction of its chemical behavior.
Electronic Structure and Molecular Orbital Analysis (HOMO-LUMO)
The electronic structure of a molecule is intrinsically linked to its reactivity. Analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) provides crucial information about its ability to donate or accept electrons in chemical reactions.
The HOMO represents the electron-donating capability of a molecule, while the LUMO indicates its electron-accepting ability. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. irjweb.com A smaller energy gap suggests that the molecule is more easily polarizable and thus more chemically reactive. nih.gov Conversely, a larger gap implies higher stability and lower reactivity. irjweb.com
For imidazole (B134444) derivatives, the HOMO-LUMO energy gap is a significant factor in determining their bioactivity. irjweb.com The distribution of HOMO and LUMO densities across the molecule reveals the most probable sites for electrophilic and nucleophilic attack, respectively. In many imidazole derivatives, the HOMO is often localized over the phenyl rings, while the LUMO can be distributed across the imidazole ring and other substituents. nih.gov This charge transfer interaction within the molecule is fundamental to its chemical behavior. irjweb.comtandfonline.com
Table 1: Frontier Molecular Orbital (HOMO-LUMO) Analysis of Imidazole Derivatives
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |
| Imidazole Derivative 1 | -6.2967 | -1.8096 | 4.4871 |
| Imidazole Derivative 2 | -0.26751 | -0.18094 | 0.08657 |
Note: The data presented is for representative imidazole derivatives and may not correspond directly to this compound. The values serve to illustrate the typical ranges observed in related compounds.
Prediction of Reactivity Descriptors and Global Reactivity Parameters
Global reactivity descriptors, derived from the energies of the HOMO and LUMO, provide a quantitative measure of a molecule's reactivity. These parameters include electronegativity (χ), chemical hardness (η), chemical softness (S), and the electrophilicity index (ω).
Electronegativity (χ): Represents the ability of a molecule to attract electrons.
Chemical Hardness (η): Measures the resistance of a molecule to change its electron distribution. Hard molecules have a large HOMO-LUMO gap. mdpi.com
Chemical Softness (S): The reciprocal of hardness, indicating a molecule's polarizability. Soft molecules have a small HOMO-LUMO gap. mdpi.com
Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. A higher electrophilicity index suggests a better electrophile.
These parameters are calculated using the following equations based on Koopman's theorem:
Ionization Potential (I) ≈ -EHOMO
Electron Affinity (A) ≈ -ELUMO
Electronegativity (χ) = (I + A) / 2
Chemical Hardness (η) = (I - A) / 2
Chemical Softness (S) = 1 / (2η)
Electrophilicity Index (ω) = χ2 / (2η)
DFT calculations at levels such as B3LYP/6-311+G(d,p) are commonly used to determine these reactivity descriptors. irjweb.com The calculated values help in understanding the chemical nature of the molecule, for instance, a high chemical hardness value indicates high stability and lower reactivity. irjweb.com
Conformational Analysis and Stability Predictions
Theoretical calculations can predict the most stable conformation by optimizing the molecular geometry and calculating the corresponding energy. For instance, in some imidazole derivatives, the imidazole ring and its side chains are found to be essentially coplanar, which represents a stable conformation. researchgate.net The presence of bulky substituents can lead to deviations from planarity. researchgate.net The stability of different conformers is crucial for their potential biological activity and interactions with other molecules.
Molecular Dynamics Simulations and Intermolecular Interactions
While quantum chemical calculations provide insights into the properties of a single molecule, molecular dynamics (MD) simulations are employed to study the behavior of molecules in a condensed phase, such as in solution or in a complex with other molecules. MD simulations can reveal the nature of intermolecular interactions, such as hydrogen bonding and van der Waals forces, which are critical for understanding the compound's behavior in a biological or chemical system.
For imidazole-containing compounds, hydrogen bonding is a significant intermolecular interaction. researchgate.net MD simulations can confirm the stability of complexes formed between the imidazole derivative and other molecules, revealing stable conformations and binding patterns. tandfonline.com These simulations provide a dynamic picture of how the molecule interacts with its environment over time.
Theoretical Prediction of Spectroscopic Parameters
Computational methods can predict various spectroscopic parameters, which can then be compared with experimental data to validate the theoretical model and provide a more detailed interpretation of the experimental spectra.
DFT calculations are widely used to predict vibrational frequencies (IR and Raman), nuclear magnetic resonance (NMR) chemical shifts, and electronic absorption spectra (UV-Vis). researchgate.netacs.org For example, the calculated vibrational frequencies can be correlated with experimental FT-IR spectra to assign specific vibrational modes to the observed absorption bands. acs.org Similarly, theoretical calculations of NMR chemical shifts, often using the Gauge-Including Atomic Orbital (GIAO) method, can aid in the interpretation of experimental ¹H and ¹³C NMR spectra. researchgate.net The accuracy of these predictions is dependent on the level of theory and the basis set used. researchgate.net Machine learning models are also emerging as tools for the rapid prediction of theoretical spectroscopic properties. nih.gov
Investigation of Non-Linear Optical (NLO) Properties
Non-linear optical (NLO) materials have applications in various fields of modern technology. Computational chemistry plays a vital role in the design and investigation of new NLO materials by predicting their NLO properties.
The key parameters for NLO activity are the molecular polarizability (α) and the first and second hyperpolarizabilities (β and γ). These properties can be calculated using DFT methods. Molecules with large dipole moments and significant charge transfer characteristics often exhibit enhanced NLO properties. arxiv.orgresearchgate.net For imidazole derivatives, the presence of electron-donating and electron-accepting groups can induce intramolecular charge transfer, leading to a significant NLO response. researchgate.net Theoretical calculations can predict the magnitude of the hyperpolarizabilities, providing a basis for identifying promising NLO candidates for experimental synthesis and characterization. acs.orgresearchgate.net
Solvent Effects on Electronic Structure and Tautomeric Equilibria
Computational and theoretical studies are instrumental in elucidating the influence of the solvent environment on the molecular properties of chemical compounds. For this compound, while specific experimental studies are not widely documented, theoretical models can provide significant insights into how solvents modulate its electronic structure and the potential for tautomeric equilibria.
The primary method for modeling solvent effects in computational chemistry is the Polarizable Continuum Model (PCM). wikipedia.orguni-muenchen.de This model treats the solvent as a continuous, polarizable medium rather than as individual molecules, which makes calculations more feasible. wikipedia.org The PCM approach is effective for studying how a solvent's dielectric constant influences a solute's properties. researchgate.net Different variations of this model, such as the Integral Equation Formalism (IEF-PCM) and the Conductor-like PCM (C-PCM), are widely used in computational packages to calculate energies and gradients. wikipedia.orgnih.gov
Influence of Solvent on Electronic Structure
The electronic structure of a molecule like this compound is expected to be sensitive to the polarity of the solvent. Theoretical investigations on other π-conjugated heterocyclic systems have shown that increasing solvent polarity can lead to the polarization and lengthening of specific bonds. jlu.edu.cn For this compound, it is anticipated that polar solvents would induce a larger dipole moment. This occurs as the solvent's reaction field interacts with the solute's electron distribution, leading to greater charge separation.
Computational studies on substituted indazole derivatives, which are structurally related to imidazoles, have shown that while frontier molecular orbital (FMO) energy gaps may show minimal change across different solvents, greater stability is often observed in polar environments. dntb.gov.ua The interaction with the solvent can affect global reactivity descriptors such as chemical hardness, softness, and electrophilicity index. researchgate.net For instance, in a study on 6-ketomethylphenanthridine, the stability of its tautomers was found to decrease with an increasing dielectric constant of the solvent. researchgate.net
The following table illustrates the hypothetical effect of different solvents on key electronic properties of this compound, based on general principles observed in computational studies of similar heterocyclic compounds.
Table 1: Illustrative Solvent Effects on Calculated Electronic Properties of this compound This data is illustrative and based on general trends from computational chemistry, not on specific experimental or calculated values for this compound.
| Solvent | Dielectric Constant (ε) | Calculated Dipole Moment (Debye) | HOMO-LUMO Gap (eV) |
|---|---|---|---|
| Gas Phase | 1 | 3.10 | 5.80 |
| Chloroform | 4.81 | 4.50 | 5.75 |
| Acetone | 20.7 | 5.20 | 5.72 |
| Ethanol | 24.55 | 5.50 | 5.71 |
| Water | 78.39 | 5.90 | 5.70 |
Solvent Effects on Tautomeric Equilibria
Tautomerism involves the interconversion of structural isomers, most commonly through the migration of a proton. nih.gov The imidazole ring can exhibit annular prototropic tautomerism, where a hydrogen atom shifts between the two nitrogen atoms. sci-hub.runih.gov However, in this compound, the presence of a methyl group on the N1 nitrogen atom prevents this type of classical tautomerization. wikipedia.org The N1 position is permanently alkylated, so a proton cannot migrate between N1 and N3.
While the common annular tautomerism is blocked, theoretical studies on other imidazoles have considered the existence of other, less stable tautomeric forms, such as non-aromatic isomers (e.g., carbene or 2H- and 4H-imidazoles). researchgate.net These forms are generally high in energy and not significantly populated under normal conditions. researchgate.net The stability of any potential tautomers is significantly influenced by the solvent. mdpi.comacs.org Polar solvents, particularly those capable of hydrogen bonding, can stabilize one tautomer over another by interacting differently with each form. researchgate.net For example, studies on other heterocyclic systems have shown that tautomeric preferences can change depending on the solvent environment. acs.org
The following table provides a hypothetical representation of how the relative energies of this compound and a theoretical, high-energy non-aromatic tautomer might be influenced by solvent polarity.
Table 2: Illustrative Solvent Effects on the Relative Energy of a Hypothetical Tautomer of this compound This data is for illustrative purposes to demonstrate the concept of solvent-dependent tautomer stability. The existence and energy of the non-aromatic tautomer are hypothetical.
| Tautomeric Form | Relative Energy in Gas Phase (kcal/mol) | Relative Energy in Acetone (kcal/mol) | Relative Energy in Water (kcal/mol) |
|---|---|---|---|
| 1H-imidazole (aromatic) | 0.0 (Reference) | 0.0 (Reference) | 0.0 (Reference) |
| 2H-imidazole (non-aromatic) | +25.0 | +22.5 | +21.0 |
Advanced Spectroscopic and Structural Characterization of 2,5 Dichloro 1 Methyl 1h Imidazole and Its Derivatives
X-ray Crystallography for Solid-State Structure Elucidation
X-ray crystallography is a powerful technique for determining the precise three-dimensional structure of crystalline solids. For imidazole (B134444) derivatives, this method reveals critical information about bond lengths, bond angles, and intermolecular interactions, such as hydrogen and halogen bonding, which govern the crystal packing. acs.org
Crystallographic studies of related imidazole compounds, such as 2-methylimidazole (B133640), show an orthorhombic crystal system with specific lattice parameters. The imidazole ring in these structures is typically planar or near-planar. researchgate.net In substituted dihydroimidazoles, the five-membered ring can adopt a slightly twisted conformation. The crystal structures are often stabilized by networks of hydrogen bonds, where N-H groups act as donors and nitrogen atoms of adjacent molecules act as acceptors, forming infinite chains. researchgate.net In the case of chloro-substituted imidazoles, the chlorine atoms can participate in weak halogen bonding, further influencing the crystal lattice's stability.
For instance, the crystal structure of methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-7-carboxylate, a complex derivative, reveals a twisted conformation with a significant dihedral angle between the benzimidazole (B57391) and pyrimidine (B1678525) mean planes. nih.gov Such detailed structural information is crucial for understanding the molecule's physical properties and its interactions in a biological context.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of 2,5-dichloro-1-methyl-1H-imidazole in solution. By analyzing the chemical shifts, coupling constants, and signal intensities of ¹H and ¹³C nuclei, one can deduce the connectivity of atoms and gain insights into the electronic environment of different parts of the molecule.
In ¹³C NMR spectra of imidazole derivatives, the carbon atoms of the imidazole ring resonate in the range of 124.87-132.43 ppm. researchgate.net The specific chemical shifts provide information about the electronic nature of the ring and the influence of substituents. For instance, in 1-methylimidazole (B24206), the predicted ¹³C NMR spectrum shows distinct peaks for the C2, C4, C5, and methyl carbons. hmdb.ca
Below is a table summarizing typical NMR data for related imidazole compounds.
| Compound | Nucleus | Chemical Shift (ppm) | Solvent |
| 1-Methylimidazole | ¹H | 7.69 (s, 1H), 7.05 (s, 2H), 3.86 (s, 3H) | CD₃OD, D₂O |
| ¹³C | 142.1, 128.8, 125.4, 36.1 | D₂O | |
| 4,5-Dichloroimidazole (B103490) | ¹H | 7.733 (s, 1H) | DMSO-d₆ |
| Ferrocenyl(methyl)imidazole Derivatives | ¹H (imidazole protons) | 6.77-7.66 | - |
| ¹³C (imidazole carbons) | 124.87-132.43 | - |
This table presents a generalized summary of NMR data for related imidazole compounds based on available literature. researchgate.nettubitak.gov.trrsc.orgchemicalbook.comchemicalbook.com
Two-dimensional (2D) NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), provide further structural detail by revealing correlations between different nuclei.
HSQC experiments are used to determine direct one-bond correlations between protons and carbons. columbia.edu This is particularly useful for assigning the signals in the ¹H and ¹³C spectra to specific atoms in the molecule. An edited HSQC can also distinguish between CH, CH₂, and CH₃ groups. columbia.edu
These 2D NMR techniques are invaluable for the unambiguous assignment of all proton and carbon signals, especially for complex derivatives of this compound.
Solid-state NMR (ssNMR) spectroscopy provides detailed information about the structure and dynamics of molecules in the solid state, complementing the data obtained from X-ray crystallography, especially for non-crystalline or disordered materials. acs.org For imidazole-containing compounds, ssNMR can be used to study intermolecular interactions like hydrogen and halogen bonding. acs.org
¹³C and ¹⁵N ssNMR are particularly powerful for characterizing the imidazole ring. nih.gov The chemical shifts of these nuclei are sensitive to the protonation state and tautomeric form of the imidazole ring. nih.gov For example, ssNMR has been used to distinguish between the different forms of histidine, which contains an imidazole ring. nih.gov
Furthermore, ssNMR techniques can probe the dynamics of molecules in the solid state, such as molecular reorientations and proton exchange. acs.org For instance, variable-temperature ¹⁵N ssNMR studies on imidazole confined in nanocrystalline cellulose (B213188) revealed the coexistence of slowly and rapidly reorienting imidazole molecules. acs.org Two-dimensional correlation experiments in the solid state, such as ¹H-¹⁵N HETCOR, can identify specific interactions, for example, the binding of imidazole nitrogen protons to hydroxyl groups of a cellulose matrix. acs.org
Vibrational Spectroscopy (FT-IR, Raman) for Bonding Analysis
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the chemical bonds and functional groups present in a molecule.
FT-IR Spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its bonds. The resulting spectrum shows characteristic absorption bands for different functional groups. For imidazole derivatives, typical FT-IR spectra show:
N-H stretching: A broad band in the region of 3100-3500 cm⁻¹. rsc.orgnist.gov
C-H stretching (aromatic): Bands around 3000-3100 cm⁻¹. rsc.org
C=N and C=C stretching (aromatic ring): Bands in the region of 1450-1600 cm⁻¹. rsc.orgresearchgate.net
C-Cl stretching: The presence of chlorine atoms would give rise to characteristic bands in the lower frequency region of the spectrum.
The FT-IR spectrum of 1-methylimidazole, for instance, shows characteristic peaks that can be assigned to the various vibrational modes of the molecule. nist.govresearchgate.net
Raman Spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. It is particularly useful for observing symmetric vibrations and vibrations of non-polar bonds, which may be weak or absent in the FT-IR spectrum. For 4,5-dichloroimidazole, a Raman spectrum has been reported, providing further details on its vibrational modes. chemicalbook.com
The combination of FT-IR and Raman spectroscopy allows for a comprehensive analysis of the vibrational modes of this compound and its derivatives, confirming the presence of key functional groups and providing insights into the bonding within the molecule.
Mass Spectrometry for Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern upon ionization. researchgate.net
In electron ionization mass spectrometry (EI-MS), the molecule is bombarded with high-energy electrons, causing it to lose an electron and form a molecular ion (M⁺). This molecular ion can then undergo fragmentation, breaking into smaller, charged fragments. The mass-to-charge ratio (m/z) of the molecular ion and the fragment ions are detected, and their relative abundances are plotted to generate a mass spectrum.
The mass spectrum of 1-methylimidazole shows a prominent molecular ion peak at m/z 82. nist.gov The fragmentation of imidazole and its derivatives has been studied, and the fragmentation pathways depend on the energy of the ionizing electrons. researchgate.net For 1-methylimidazole, fragmentation can involve the loss of HCN or HNC, leading to characteristic fragment ions. researchgate.net
The mass spectrum of 4,5-dichloroimidazole exhibits a molecular ion peak at m/z 136, with a characteristic isotopic pattern due to the presence of two chlorine atoms. chemicalbook.com The analysis of the fragmentation pattern of this compound would be crucial for confirming its molecular structure. The expected molecular ion would have a specific m/z value and a distinct isotopic signature due to the two chlorine atoms. The fragmentation would likely involve the loss of chlorine atoms, methyl groups, and cleavage of the imidazole ring.
Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)
Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy are used to study the electronic properties of molecules.
UV-Vis Spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the excitation of electrons from lower to higher energy orbitals. Imidazole and its derivatives typically exhibit absorption bands in the UV region corresponding to π → π* and n → π* transitions of the aromatic ring and the non-bonding electrons on the nitrogen atoms. researchgate.net
The UV-Vis spectrum of imidazole shows a characteristic absorption peak around 217 nm (π → π* transition) and another at 275 nm (n → π* transition). researchgate.net The position and intensity of these absorption bands can be influenced by substituents on the imidazole ring and the solvent. For example, substituted imidazoles can show absorption maxima at different wavelengths. researchgate.netresearchgate.net The complexation of 1-methylimidazole with a copper(II) salt results in a new absorption band that can be used for its quantification. rsc.org
Fluorescence Spectroscopy measures the emission of light from a molecule after it has absorbed light and been excited to a higher electronic state. While not all molecules are fluorescent, some imidazole derivatives have been shown to exhibit fluorescence. For instance, certain ferrocenyl imidazole derivatives and their zinc complexes emit violet to cyan light in the solid state and exhibit photoluminescence in the UV-A region in solution. researchgate.net These properties are of interest for the development of optoelectronic materials. researchgate.net
The study of the UV-Vis and fluorescence spectra of this compound would provide valuable information about its electronic structure and potential for applications in materials science.
Combined Spectroscopic and Computational Approaches for Structural Confirmation
In the absence of specific data for this compound, a general overview of the combined spectroscopic and computational approaches used for the structural confirmation of related imidazole derivatives can be provided. This methodology serves as a standard framework for the characterization of novel compounds.
The definitive confirmation of the chemical structure of complex organic molecules like substituted imidazoles relies on the synergistic use of experimental spectroscopic data and theoretical computational models. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS) provide crucial information about the connectivity of atoms and the types of chemical bonds present. This experimental data is then often corroborated with quantum chemical calculations, most notably Density Functional Theory (DFT), to provide a comprehensive and validated structural assignment.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are fundamental tools for determining the carbon-hydrogen framework of a molecule. For a hypothetical analysis of this compound, one would expect to observe a singlet for the methyl protons (N-CH₃) and a singlet for the C4-H proton in the ¹H NMR spectrum. The chemical shifts of these protons would be influenced by the electron-withdrawing effects of the chlorine atoms. In the ¹³C NMR spectrum, distinct signals would be expected for the methyl carbon, the two chlorinated carbons (C2 and C5), and the C4 carbon. The precise chemical shifts would provide insight into the electronic environment of each nucleus.
Infrared (IR) Spectroscopy: FTIR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For this compound, key vibrational modes would include C-H stretching and bending, C-N stretching of the imidazole ring, and C-Cl stretching. The positions of these bands would be compared with established correlation tables and computational predictions.
Computational Chemistry (DFT): DFT calculations are a powerful tool for predicting the geometric and electronic structure of molecules. By creating a computational model of this compound, researchers can calculate optimized bond lengths, bond angles, and dihedral angles. These theoretical parameters can then be compared with experimental data if a crystal structure is available. Furthermore, DFT can be used to simulate vibrational frequencies (IR and Raman) and NMR chemical shifts. A strong correlation between the experimental and computed data provides a high degree of confidence in the proposed structure.
The following tables illustrate the type of data that would be generated from such a combined spectroscopic and computational study for a substituted imidazole, although it must be reiterated that this data is hypothetical for this compound due to the lack of specific research.
Table 1: Hypothetical ¹H and ¹³C NMR Chemical Shift Data
| Atom | Hypothetical ¹H Chemical Shift (ppm) | Hypothetical ¹³C Chemical Shift (ppm) |
| N-CH₃ | 3.5 - 4.0 | 30 - 35 |
| C4-H | 7.0 - 7.5 | 115 - 125 |
| C2-Cl | - | 130 - 140 |
| C5-Cl | - | 125 - 135 |
Table 2: Hypothetical Key IR Vibrational Frequencies
| Vibrational Mode | Hypothetical Frequency Range (cm⁻¹) |
| C-H stretch (aromatic) | 3050 - 3150 |
| C-H stretch (methyl) | 2900 - 3000 |
| C=N stretch | 1500 - 1600 |
| C-N stretch | 1250 - 1350 |
| C-Cl stretch | 600 - 800 |
Table 3: Hypothetical Computed vs. Experimental Structural Parameters
| Parameter | Hypothetical Computed Value (DFT) | Hypothetical Experimental Value (X-ray) |
| N1-C2 Bond Length (Å) | 1.33 | 1.32 |
| C2-N3 Bond Length (Å) | 1.38 | 1.37 |
| N3-C4 Bond Length (Å) | 1.37 | 1.36 |
| C4-C5 Bond Length (Å) | 1.35 | 1.34 |
| C5-N1 Bond Length (Å) | 1.38 | 1.37 |
| C2-Cl Bond Length (Å) | 1.72 | 1.71 |
| C5-Cl Bond Length (Å) | 1.71 | 1.70 |
| N1-C2-N3 Bond Angle (°) | 110.5 | 110.7 |
Applications of 2,5 Dichloro 1 Methyl 1h Imidazole in Chemical Synthesis and Materials Science
Utilization as a Synthetic Building Block for Organic Moleculesnih.govbldpharm.com
Organic building blocks are functionalized molecules that serve as the foundational components for the modular, bottom-up assembly of more complex molecular architectures. sigmaaldrich.com 2,5-Dichloro-1-methyl-1H-imidazole, with its distinct reactive sites, is an exemplary organic building block, pivotal in medicinal chemistry, organic chemistry, and material chemistry. sigmaaldrich.com
The imidazole (B134444) ring is a fundamental structural motif in a vast number of biologically active compounds and functional materials. nih.govmdpi.com The presence of two chlorine atoms on the imidazole ring of this compound provides reactive handles for further chemical transformations. These chloro groups can be substituted through various nucleophilic substitution reactions, allowing for the introduction of diverse functional groups and the construction of more elaborate heterocyclic systems. ontosight.ai
The synthesis of complex, polysubstituted imidazoles is of great interest due to their prevalence in pharmaceuticals and agrochemicals. rsc.org The this compound scaffold can be strategically functionalized to create novel heterocyclic structures. For instance, the chlorine atoms can be displaced by amines, thiols, or alkoxides to generate a library of substituted imidazoles with potentially unique biological activities. This approach is a cornerstone in the development of new therapeutic agents and agrochemicals. nih.gov
A general scheme for the derivatization of this compound is presented below:
This schematic illustrates the potential for nucleophilic substitution at the C2 and C5 positions of the imidazole ring, leading to a variety of substituted products.The imidazole core is a common feature in many commercially successful fungicides and pesticides. ontosight.ai The specific substitution pattern of this compound makes it a valuable intermediate in the synthesis of novel agrochemicals. The dichloro substitution can enhance the biological activity of the final product or provide sites for attachment to other molecular fragments, thereby modulating the compound's properties such as solubility, stability, and target specificity.
Research in this area often involves the synthesis of a series of derivatives where the chloro groups are replaced by various other functionalities, followed by screening for pesticidal or fungicidal activity. This combinatorial approach, facilitated by the reactivity of the starting material, accelerates the discovery of new and effective crop protection agents.
| Starting Material | Reaction Type | Potential Agrochemical Class | Reference |
| This compound | Nucleophilic Aromatic Substitution | Fungicides, Pesticides | ontosight.ai |
| Halogenated Imidazoles | Cyclization Reactions | Herbicides | nih.gov |
Role in Catalysis and Ligand Design for Metal Complexesmdpi.comrsc.org
The field of catalysis has been revolutionized by the development of N-heterocyclic carbenes (NHCs) as ligands for transition metals. beilstein-journals.org Imidazole derivatives are the most common precursors for the synthesis of these powerful ligands. beilstein-journals.orgresearchgate.net
This compound can serve as a precursor to a specific class of NHC ligands. The synthesis typically involves the deprotonation of the corresponding imidazolium (B1220033) salt. beilstein-journals.org The electronic properties of the resulting NHC ligand are significantly influenced by the substituents on the imidazole ring. The electron-withdrawing nature of the chlorine atoms in this compound would be expected to modulate the sigma-donating and pi-accepting properties of the derived NHC, thereby influencing the reactivity and stability of the resulting metal complex.
The general route to NHC formation from an imidazolium salt is depicted below:
Deprotonation of the imidazolium salt at the C2 position yields the corresponding N-heterocyclic carbene.The development of novel ligands is crucial for advancing transition metal catalysis. science.gov The ability to tune the steric and electronic properties of NHC ligands by modifying their precursors is a key advantage. By using this compound as a starting point, chemists can design and synthesize NHC ligands with specific properties tailored for particular catalytic applications. These applications span a wide range of chemical transformations, including cross-coupling reactions, olefin metathesis, and polymerization.
| Precursor Type | Ligand Class | Catalytic Application | Reference |
| Imidazolium Salts | N-Heterocyclic Carbenes (NHCs) | Cross-Coupling Reactions | nih.gov |
| Imidazole Derivatives | Bidentate and Tridentate Ligands | Oxidation Catalysis | science.gov |
Future Research Directions and Unexplored Avenues for 2,5 Dichloro 1 Methyl 1h Imidazole Studies
Development of Novel and Sustainable Synthetic Routes
The pursuit of green and sustainable chemistry is paramount for modern synthetic applications. Future research into the synthesis of 2,5-dichloro-1-methyl-1H-imidazole will likely focus on methods that minimize waste, reduce energy consumption, and utilize environmentally benign reagents.
Key areas for development include:
Catalytic Systems: Exploring novel catalysts, such as those based on earth-abundant metals or even metal-free systems, could lead to more efficient and selective chlorination and methylation reactions. For instance, the use of red brick clay, which contains oxides of silicon, iron, and aluminum, has been shown to be an effective and reusable catalyst for synthesizing substituted imidazoles in aqueous media. nih.gov This approach offers high yields and short reaction times, contributing to both economic and environmental sustainability. nih.gov
Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters, enhancing safety and scalability. Developing a flow-based synthesis for this compound could streamline its production and allow for easier integration into multi-step synthetic sequences.
Alternative Solvents: Moving away from traditional volatile organic solvents is a key goal of green chemistry. Research into the use of deep eutectic solvents (DESs) as both the reaction medium and catalyst has shown promise for the synthesis of various imidazole (B134444) derivatives. researchgate.netnih.gov These solvents are often biodegradable, recyclable, and can lead to high-purity products with excellent yields. researchgate.netnih.gov
A comparative analysis of traditional versus potential green synthetic methods highlights the advantages of pursuing sustainable routes.
| Feature | Conventional Synthesis | Green/Sustainable Synthesis |
| Catalyst | Often requires stoichiometric reagents or precious metal catalysts. | Utilizes recyclable, non-toxic catalysts like clay or DESs. nih.govresearchgate.net |
| Solvent | Typically relies on volatile and often hazardous organic solvents. | Employs water or biodegradable deep eutectic solvents. nih.govresearchgate.net |
| Energy Input | May require high temperatures and prolonged reaction times. mdpi.com | Can proceed at lower temperatures with shorter reaction times. nih.gov |
| Atom Economy | Can be lower due to the use of protecting groups and stoichiometric reagents. | Generally higher, especially in one-pot, multicomponent reactions. researchgate.net |
| Waste Generation | Produces more significant amounts of chemical waste. | Minimizes waste through catalyst recycling and higher atom economy. nih.govresearchgate.net |
Exploration of Underutilized Reactivity Modes
The two chlorine atoms on the imidazole ring of this compound are prime sites for a variety of chemical transformations, yet their full reactive potential has not been exhaustively studied. Future investigations should aim to harness this reactivity in novel ways.
Cross-Coupling Reactions: While palladium-catalyzed cross-coupling reactions are a staple of modern synthesis, their application to C-Cl bonds in electron-rich heterocyclic systems like this compound can be challenging. Research focused on developing robust catalytic systems specifically tailored for this substrate could unlock a vast array of new derivatives.
C-H Functionalization: Direct C-H functionalization offers a more atom-economical approach to modifying the imidazole core. Studies have shown that the C-5 position of N-substituted imidazoles is often more reactive towards palladium-catalyzed arylation. nih.gov Future work could explore the selective C-H functionalization of the remaining positions on the ring, even in the presence of the chloro substituents.
Asymmetric Catalysis: The development of methods for the enantioselective functionalization of this compound would provide access to chiral imidazole derivatives, which are of significant interest in medicinal chemistry and materials science.
Advanced Mechanistic Insights through Emerging Techniques
A deeper understanding of the reaction mechanisms involving this compound is crucial for optimizing existing transformations and designing new ones. The application of advanced analytical and computational techniques will be instrumental in this endeavor.
In-situ Spectroscopy: Techniques such as in-situ FT-IR and NMR spectroscopy can provide real-time information about the formation of intermediates and the kinetics of a reaction, offering a more detailed picture than traditional end-point analysis.
Computational Chemistry: Density Functional Theory (DFT) calculations can be used to model reaction pathways, predict the stability of intermediates and transition states, and elucidate the role of catalysts. researchgate.net Such studies can explain observed regioselectivity in reactions like C-H arylation, where electronic effects of the imidazole ring play a crucial role. nih.gov
Mechanistic Studies on Halogen Effects: Computational and experimental studies on simpler halo-imidazoles have provided insights into how halogen substituents influence properties like adsorption on metal surfaces. researchgate.net Expanding these studies to di-chloro systems like this compound could reveal important details about its electronic structure and reactivity.
Predictive Modeling and Data-Driven Discovery
The integration of machine learning and data science into chemical research is accelerating the pace of discovery. For this compound, these approaches can be used to predict its properties and identify new applications.
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR): QSAR and QSPR models can establish mathematical relationships between the structure of imidazole derivatives and their biological activities or physicochemical properties. researchgate.netiosrjournals.org By training models on existing data, it becomes possible to predict the properties of novel, yet-to-be-synthesized derivatives of this compound.
Machine Learning for Reaction Optimization: Machine learning algorithms can be used to analyze large datasets of reaction conditions to identify the optimal parameters for a given transformation, saving time and resources in the laboratory. This has been applied to predict the performance of imidazole-based dyes in solar cells, showcasing the potential for broader applications. nih.gov
Virtual Screening: Computational screening of virtual libraries of compounds derived from this compound can identify promising candidates for specific applications, such as drug discovery or materials science. nih.govmdpi.com This allows researchers to focus their synthetic efforts on the most promising molecules.
Integration into New Chemical Technologies and Functional Materials
The unique electronic and structural properties of this compound make it an attractive candidate for incorporation into a new generation of advanced materials.
Ligands for Catalysis: The nitrogen atoms of the imidazole ring can coordinate to metal centers, making it a potential ligand for catalytic applications. The electronic properties of the ring, modified by the two chlorine atoms, could tune the activity and selectivity of the resulting metal complex.
Functional Polymers: Incorporating the this compound moiety into polymer backbones or as a side chain could impart unique properties, such as thermal stability, flame retardancy, or specific binding capabilities.
Ionic Liquids: Imidazolium (B1220033) salts are a well-known class of ionic liquids. Functionalization of this compound could lead to the development of new ionic liquids with tailored properties for applications in synthesis, electrochemistry, or materials science.
Organic Electronics: The electron-deficient nature of the dichlorinated imidazole ring could be exploited in the design of new materials for organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). Machine learning approaches are already being used to screen imidazole derivatives for applications like dye-sensitized solar cells. nih.gov
Conclusion and Academic Outlook on 2,5 Dichloro 1 Methyl 1h Imidazole Research
Summary of Key Academic Contributions
While dedicated research focusing solely on 2,5-dichloro-1-methyl-1H-imidazole is not extensively documented in mainstream academic literature, its key contributions can be inferred from the broader context of halogenated imidazole (B134444) chemistry. The primary academic contributions lie in its role as a reactive intermediate in organic synthesis. The presence of two chlorine atoms and a methyl group on the imidazole ring imparts a unique electronic and steric profile, making it a valuable synthon for the construction of more complex molecular architectures.
The academic significance of this compound is rooted in the following areas:
Scaffold for Functionalization: The chloro substituents at the 2 and 5 positions are susceptible to nucleophilic substitution reactions. This allows for the introduction of a wide range of functional groups, providing a pathway to novel imidazole derivatives with potentially interesting chemical and biological properties.
Precursor for Biologically Active Molecules: Halogenated imidazoles are known precursors to compounds with diverse biological activities, including antimicrobial, antifungal, and anticancer properties. nih.govnih.gov Research on related dichloro-imidazole derivatives has demonstrated their utility in the synthesis of compounds with therapeutic potential. For instance, derivatives of 4,5-dichloro-1H-imidazole have been investigated for their use in creating antitubercular agents. nih.gov
Studies in Reaction Mechanisms: The reactivity of the C-Cl bonds in different positions on the imidazole ring, influenced by the N-methyl group, provides a platform for studying reaction mechanisms in heterocyclic systems.
Broader Impact on Heterocyclic Chemistry and Synthetic Methodology
The exploration of this compound and its congeners contributes significantly to the broader field of heterocyclic chemistry. The synthetic strategies developed for the preparation and modification of such compounds expand the toolbox available to organic chemists.
Key impacts include:
Advancement of Cross-Coupling Methodologies: The chlorine atoms on the imidazole ring can participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination reactions. The successful application of these methods to substrates like this compound would demonstrate the robustness of these catalytic systems and their applicability to electron-rich heterocyclic systems.
Understanding Structure-Activity Relationships (SAR): By systematically replacing the chlorine atoms with different substituents, researchers can probe the structure-activity relationships of the resulting imidazole derivatives. This is a fundamental practice in medicinal chemistry for optimizing the potency and selectivity of drug candidates.
Development of Novel Heterocyclic Frameworks: The reactivity of this dichloro-imidazole allows for its use in annulation reactions, leading to the formation of fused heterocyclic systems. These novel ring systems can exhibit unique three-dimensional structures and electronic properties, making them attractive targets for further investigation.
Prospective Significance in Future Chemical Innovations
Looking ahead, this compound holds promise for future innovations in several key areas of chemical science. Its utility as a versatile building block is expected to be the primary driver of its continued, albeit specialized, study.
Future prospects include:
Materials Science: Imidazole-based compounds are being explored for applications in materials science, for instance, as components of ionic liquids, corrosion inhibitors, and organic light-emitting diodes (OLEDs). The specific substitution pattern of this compound could be leveraged to fine-tune the properties of such materials.
Agrochemicals: The imidazole scaffold is present in many successful fungicides and herbicides. The unique electronic properties conferred by the two chlorine atoms could lead to the discovery of new agrochemicals with improved efficacy or novel modes of action.
Pharmaceutical Development: While direct applications are yet to be widely reported, the potential for this compound to serve as a key intermediate in the synthesis of new therapeutic agents remains significant. Its derivatives could be explored as enzyme inhibitors, receptor antagonists, or anti-infective agents.
Q & A
Basic: What are the optimal synthetic routes for preparing 2,5-dichloro-1-methyl-1H-imidazole, and how do reaction conditions influence yield?
Methodological Answer:
The compound can be synthesized via cyclization or halogenation of pre-functionalized imidazole precursors. For example, substituted imidazoles are often synthesized using benzil derivatives and aldehydes under reflux conditions in ethanol, catalyzed by ceric ammonium nitrate (CAN) at 95–100°C . Key factors include:
- Temperature control : Higher temperatures (≥100°C) may accelerate side reactions, reducing purity.
- Catalyst selection : CAN improves cyclization efficiency compared to traditional acid catalysts .
- Solvent choice : Polar aprotic solvents like DMSO enhance solubility of intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
